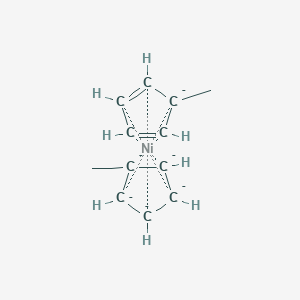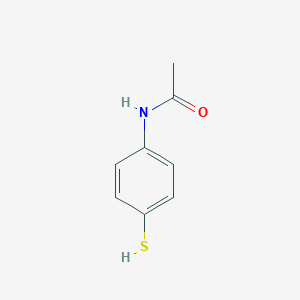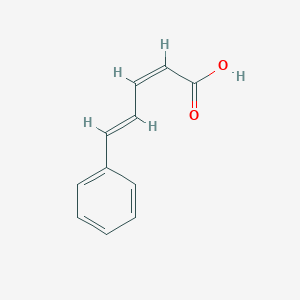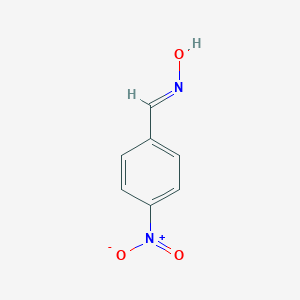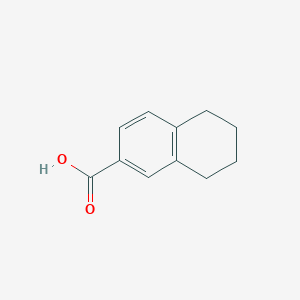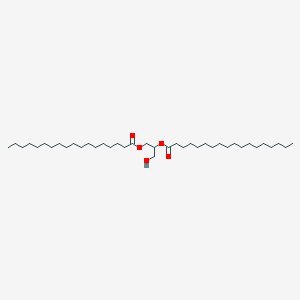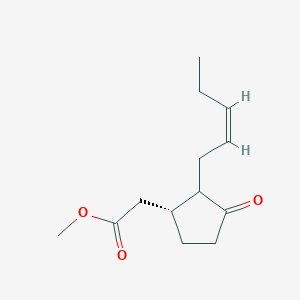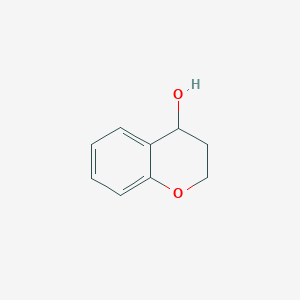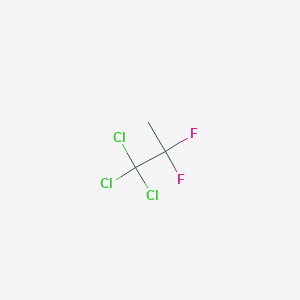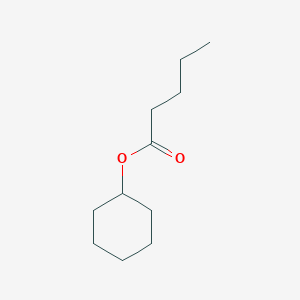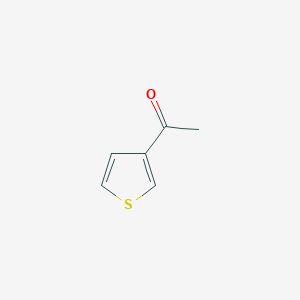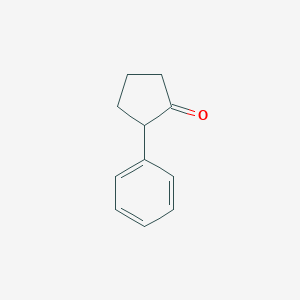
2-苯基环戊酮
描述
Synthesis Analysis
The synthesis of 2-Phenylcyclopentan-1-one and related structures often involves intricate reactions that afford high stereocontrol. For instance, Krief et al. (1996) describe stereoselective syntheses of 1,2-dialkyl-1-phenyl cyclopentanes, highlighting techniques for achieving desired stereochemistry at multiple stereogenic centers (Krief, Kenda, Maertens, & Remacle, 1996). Additionally, Matsumoto et al. (1995) detail a radical cyclization method for synthesizing 1,3,6-triols starting from silacyclobutane, demonstrating the versatility of cyclopentane derivatives in complex organic syntheses (Matsumoto, Miura, Oshima, & Utimoto, 1995).
Molecular Structure Analysis
The molecular structure and conformational preferences of cyclopentane derivatives, including 2-Phenylcyclopentan-1-one, have been extensively studied. Shainyan et al. (2017) investigated the molecular structure and conformational analysis of 1-Phenyl-1-X-1-Silacyclohexanes using electron diffraction, NMR spectroscopy, and quantum chemical calculations, providing insights into the stability of various conformers (Shainyan, Belyakov, Sigolaev, Khramov, & Kleinpeter, 2017).
Chemical Reactions and Properties
2-Phenylcyclopentan-1-one undergoes a variety of chemical reactions, leveraging its cyclopentanone core for further functionalization. For example, Schaffner (1976) discussed the photochemical and thermal isomerizations of 1-acyl-2-cyclopentenes, revealing the mechanisms behind the formation of 5-acylbicyclo[2.1.0]pentanes and showcasing the reactive nature of cyclopentane derivatives under different conditions (Schaffner, 1976).
Physical Properties Analysis
The physical properties of 2-Phenylcyclopentan-1-one, such as melting point, boiling point, and solubility, are critical for its application in synthetic chemistry. Although specific studies focusing solely on these properties were not identified, the methodologies employed in the synthesis and structural analysis of cyclopentane derivatives indirectly contribute to our understanding of their physical properties.
Chemical Properties Analysis
The chemical properties of 2-Phenylcyclopentan-1-one, including reactivity, stability, and functional group transformations, are influenced by its unique structure. The research by Adam et al. (1994) on the regioselective rearrangement of bridgehead-methyl-substituted radical cations derived from bicyclo[2.1.0]pentanes provides insight into the chemical behavior and potential reactivity pathways of cyclopentane derivatives (Adam, Sahin, Sendelbach, Walter, Chen, & Williams, 1994).
科学研究应用
精神活性研究化学品: 一项针对基于 1,2-二芳基乙胺模板的物质进行的研究,包括衍生物如 1-[1-(2-氟苯基)-2-苯基乙基]吡咯烷 (氟林坦),揭示了它们作为具有解离作用的 NMDA 受体拮抗剂的潜力。这突出了它们在精神活性研究和潜在医学应用中的重要性 (Dybek 等人,2019).
光谱和量子研究: 涉及 1-苯基环戊烷羧酸的研究使用量子化学理论和光谱方法来了解其分子结构,探索其生物活性性质和在分子对接中的潜在应用 (Raajaraman、Sheela 和 Muthu,2019).
葡萄糖激酶激活剂的合成: 苯基环丁硫醚,苯基环丁亚砜的前体,被合成作为 2 型糖尿病治疗葡萄糖激酶激活剂研究的一部分。这证明了苯基环戊烷衍生物在治疗性药物开发中的作用 (Fyfe 和 Rasamison,2005).
构象研究: DFT 计算用于研究 1-氨基-2-苯基环戊烷-1-羧酸,一种苯丙氨酸的受限类似物。此类研究对于理解分子构象及其在药物设计中的意义至关重要 (Casanovas 等人,2008).
立体选择性合成: 探索了 1,2-二烷基-1-苯基环戊烷的立体选择性合成,这与有机化学和药物应用相关。这项工作为立体选择性有机合成领域做出了贡献 (Krief 等人,1996).
细胞毒性研究: 对 2-芳基亚苄基苯环烷酮的研究集中于了解分子形貌和细胞毒性之间的关系,有助于抗癌剂的开发 (Dimmock 等人,2002).
中枢神经系统抑制剂的合成: 合成各种 1-芳基环己胺,包括苯环利定衍生物,以评估其作为中枢神经系统抑制剂的作用,强调了这些化合物的药用价值 (Maddox、Godefroi 和 Parcell,1965).
属性
IUPAC Name |
2-phenylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPELEPAOYMNNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302716 | |
| Record name | 2-phenylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclopentan-1-one | |
CAS RN |
1198-34-1 | |
| Record name | 2-Phenylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1198-34-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

